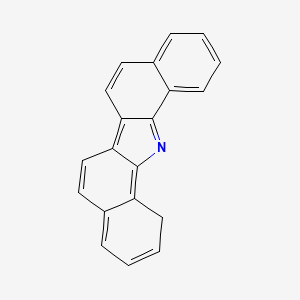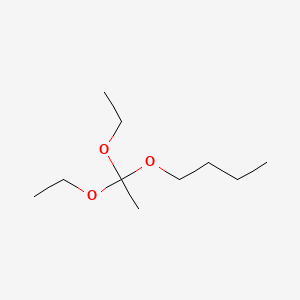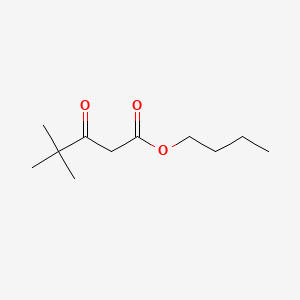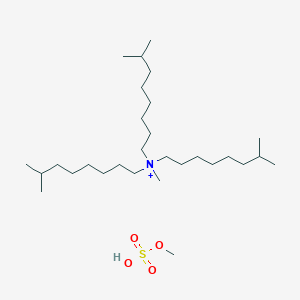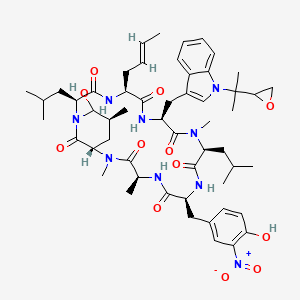![molecular formula C14H22N4O2 B15176006 1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea CAS No. 86700-39-2](/img/structure/B15176006.png)
1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a formylhydrazino group attached to a phenyl ring, which is further connected to a hexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- typically involves the reaction of 4-(2-formylhydrazino)aniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- undergoes various chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- exerts its effects involves interactions with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl and hexyl groups may contribute to the compound’s overall hydrophobicity, influencing its interaction with biological membranes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a hexyl chain.
Urea, N-(2-methylphenyl)-N’-phenyl-: Contains a methyl-substituted phenyl ring.
Uniqueness
Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is unique due to its specific combination of functional groups and the presence of a hexyl chain, which may impart distinct physical and chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
86700-39-2 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-[4-(hexylcarbamoylamino)anilino]formamide |
InChI |
InChI=1S/C14H22N4O2/c1-2-3-4-5-10-15-14(20)17-12-6-8-13(9-7-12)18-16-11-19/h6-9,11,18H,2-5,10H2,1H3,(H,16,19)(H2,15,17,20) |
InChI-Schlüssel |
ONMGZXWDPCQHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


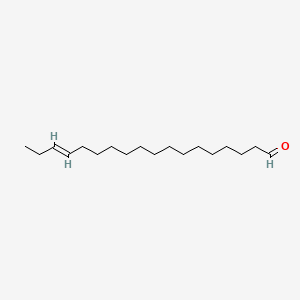
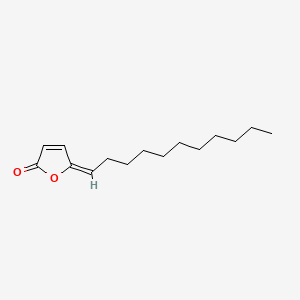
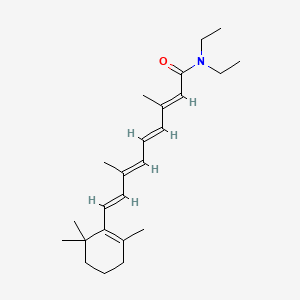

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
